molecular formula C22H20N6O2 B2726988 N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide CAS No. 306976-30-7

N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide

Cat. No. B2726988
CAS RN: 306976-30-7
M. Wt: 400.442
InChI Key: RPQDJPXIUKRJJD-IDSGUWIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide have been synthesized with various biological activities in mind. For instance, the synthesis of thienopyrimidine derivatives has been explored, showing pronounced antimicrobial activity. This highlights the potential for similar compounds to be used in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antimicrobial and Antiviral Applications

The research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has demonstrated notable antimicrobial activity. These findings suggest that compounds with similar structural motifs could serve as the basis for the development of new antimicrobial and potentially antiviral agents, indicating a broad spectrum of possible therapeutic applications (Abunada et al., 2008).

Anticancer Potential

Compounds such as MGCD0103, which shares some similarity in chemical structure, have been identified as orally active histone deacetylase (HDAC) inhibitors with significant antitumor activity, highlighting the potential for related compounds to contribute to cancer therapy (Zhou et al., 2008).

Chemical Synthesis and Drug Development

The exploration of novel synthesis methods and the biological evaluation of related compounds provide a foundation for drug development. For example, the creation of pyrimidinone and fused pyrimidinone derivatives through cycloaddition reactions of amino-diaza-butadienes with vinyl and chloroketenes showcases the versatility and potential of these compounds in medicinal chemistry (Sharma & Mahajan, 1997).

properties

IUPAC Name

N-[(E)-3-[(2Z)-2-benzylidenehydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-16-12-13-23-22(26-16)24-15-19(27-20(29)18-10-6-3-7-11-18)21(30)28-25-14-17-8-4-2-5-9-17/h2-15H,1H3,(H,27,29)(H,28,30)(H,23,24,26)/b19-15+,25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQDJPXIUKRJJD-IDSGUWIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide

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